Valemetostat tosylate (also known as DS-3201b or valematostat) is a novel, potent, and selective dual inhibitor of enhancer of zeste homolog 1 and 2 (EZH1/2) [, , , , , , , , , ]. It is an orally bioavailable small molecule [] that targets epigenetic regulations by inhibiting both EZH1 and EZH2 enzymes []. Valemetostat has demonstrated anti-tumor activity in preclinical studies against various hematological malignancies []. It received approval in Japan for the treatment of relapsed or refractory adult T-cell leukemia/lymphoma (ATLL) in 2022 [].
Valemetostat exerts its anti-tumor activity by inhibiting both EZH1 and EZH2, which are the catalytic subunits of the polycomb repressive complex 2 (PRC2) [, , , ]. PRC2 plays a crucial role in maintaining transcriptional repression by tri-methylating histone H3 lysine 27 (H3K27me3) [, , ]. This histone modification, H3K27me3, is broadly associated with gene silencing [, ]. By inhibiting EZH1/2, Valemetostat prevents H3K27me3 and increases the expression of genes involved in immune function, such as SLA and PAG1, which can be silenced by H3K27me3 []. This epigenetic modulation leads to the inhibition of proliferation and induction of apoptosis in various cancer cells [, , , , ]. Notably, Valemetostat exhibits a distinct effect on the genome-wide distribution of EZH1/2 compared to selective EZH2 inhibitors, such as Tazemetostat []. While Tazemetostat treatment can lead to the ectopic accumulation of EZH1/2 at tumor suppressor gene loci, Valemetostat effectively depletes H3K27me3 and enhances the H3K27Ac mark without inducing this ectopic enrichment []. This distinct mechanism contributes to the greater anti-tumor efficacy of Valemetostat compared to EZH2-selective inhibitors [].
Hematological Malignancies: Valemetostat has shown clinical activity in various hematological malignancies. It is approved in Japan for the treatment of relapsed or refractory adult T-cell leukemia/lymphoma (ATLL) [] and has shown promising results in clinical trials for relapsed or refractory B-cell lymphomas, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL) []. Valemetostat also shows promise in treating peripheral T-cell lymphomas (PTCL) [, , ] and in bridging patients with refractory/relapsed PTCL to allogeneic stem cell transplantation [].
Solid Tumors: Valemetostat is being explored as a potential treatment for pediatric, adolescent, and young adult patients with malignant solid tumors []. It is also being investigated in combination with trastuzumab deruxtecan for the treatment of HER2 low/ultra-low/null metastatic breast cancer []. Preclinical studies have shown that Valemetostat, in combination with other drugs like Docetaxel, can induce pyroptosis and modulate oncogenic signaling pathways in hepatocellular carcinoma cells [].
Understanding Disease Mechanisms: Research on Valemetostat has contributed to our understanding of disease mechanisms. For example, studies have revealed that EZH1/2 is an important determinant of leukemia stem cell (LSC) proliferation and cellular sensitivity to anti-leukemia therapies [, ]. Inhibition of EZH1/2 promotes LSC entry into the cell cycle, restoring their chemosensitivity [, ]. Additionally, research suggests that Valemetostat may be a potential therapeutic target for intractable adult T-cell leukemia by targeting the YY1/EZH2/MLH1 axis [].
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: